molecular formula C24H24N4O4S2 B2436686 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-53-1

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Número de catálogo: B2436686
Número CAS: 1021215-53-1
Peso molecular: 496.6
Clave InChI: JDIUABMVJYSNSF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H24N4O4S2 and its molecular weight is 496.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Molecular Structures and Isomorphism

Isomorphous Methyl- and Chloro-Substituted Heterocyclic Analogues
The study by Swamy et al. (2013) explored isomorphous structures related to the compound of interest. It demonstrated the chlorine-methyl (Cl-Me) exchange rule in small heterocyclic analogues, emphasizing the structural similarities and disorder within these molecules. This research contributes to understanding the structural flexibility and isomorphism in such compounds, which may be relevant for their synthesis and crystalline properties (Swamy et al., 2013).

Crystal Structure and Surface Analysis

Crystal Structure and Hirshfeld Surface Analysis
Prabhuswamy et al. (2016) synthesized a compound with a similar structure and conducted a detailed crystal structure analysis using single crystal X-ray diffraction. The study provided insights into the crystal system, space group, and unit cell parameters. It also offered a comprehensive view of the molecule's structure through N H⋯O and C H⋯O hydrogen bond interactions, contributing to the broader understanding of molecular interactions and stability (Prabhuswamy et al., 2016).

Supramolecular Aggregation

Supramolecular Aggregation in Heterocyclic Compounds
Low et al. (2007) investigated the supramolecular aggregation in pyrazolo[3,4-b]pyridine derivatives. The study detailed how various hydrogen bonds and pi-pi stacking interactions contribute to the formation of complex molecular assemblies. These findings are significant for understanding the supramolecular chemistry of heterocyclic compounds and their potential applications in materials science and drug design (Low et al., 2007).

X-ray Powder Diffraction Data

X-ray Powder Diffraction Data for Heterocyclic Compounds
Wang et al. (2017) presented the X-ray powder diffraction data for a compound structurally similar to the compound of interest, highlighting its importance as an intermediate in the synthesis of pharmaceuticals like apixaban. This study offers valuable data for understanding the crystalline properties of such compounds, which is crucial for their practical applications in the pharmaceutical industry (Wang et al., 2017).

Synthesis and Characterization

Synthesis and Characterization of Novel Heterocyclic Compounds
Kumara et al. (2018) synthesized and characterized a novel pyrazole derivative, providing insights into its molecular and crystal structure. The study utilized various spectroscopic methods and X-ray diffraction, offering a comprehensive view of the molecule's structure, stability, and intermolecular interactions. This contributes to the broader understanding of the synthesis and characterization of such compounds, which may have applications in various fields, including pharmaceuticals (Kumara et al., 2018).

Propiedades

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S2/c1-14-6-7-20(32-3)18(11-14)26-24(29)17-12-19(21-5-4-9-33-21)25-23-22(17)15(2)27-28(23)16-8-10-34(30,31)13-16/h4-7,9,11-12,16H,8,10,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIUABMVJYSNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.